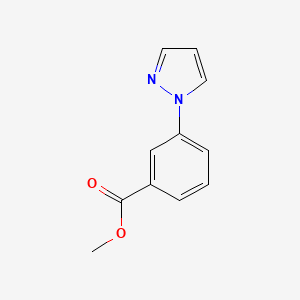

Methyl 3-(1H-pyrazol-1-yl)benzoate

Vue d'ensemble

Description

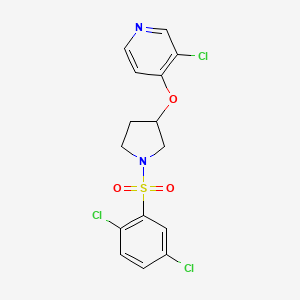

“Methyl 3-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C12H12N2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were designed, synthesized, and evaluated as BRAF V600E inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-pyrazol-1-yl)benzoate” can be represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis

Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . They can coordinate to metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis

“Methyl 3-(1H-pyrazol-1-yl)benzoate” has a molecular weight of 216.24 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved papers.Applications De Recherche Scientifique

- Pyrazole-bearing compounds, including Methyl 3-(1H-pyrazol-1-yl)benzoate, exhibit potent antileishmanial effects. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Methyl 3-(1H-pyrazol-1-yl)benzoate derivatives also hold promise as antimalarial agents. Compounds 14 and 15 demonstrated significant inhibition against Plasmodium berghei in vivo, with 70.2% and 90.4% suppression, respectively .

Antileishmanial Activity

Antimalarial Potential

Mécanisme D'action

Target of Action

Similar compounds have been evaluated as inhibitors of braf v600e , a protein kinase involved in cell growth and proliferation.

Mode of Action

Similar compounds have shown inhibitory activity against their targets, suggesting that methyl 3-(1h-pyrazol-1-yl)benzoate may also interact with its targets to inhibit their function .

Biochemical Pathways

Similar compounds have been shown to inhibit the braf v600e pathway, which plays a crucial role in cell growth and proliferation .

Result of Action

Similar compounds have shown inhibitory activity against their targets, leading to a decrease in cell growth and proliferation .

Safety and Hazards

While specific safety and hazard data for “Methyl 3-(1H-pyrazol-1-yl)benzoate” were not found in the retrieved papers, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing and optimizing more potent inhibitors based on the pyrazole derivatives skeleton .

Propriétés

IUPAC Name |

methyl 3-pyrazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFWFAVDUMMRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)